Methyl 4-methyl-2-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-methyl-2-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C10H9F3O2 . It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the aromatic ring is substituted with a trifluoromethyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-2-(trifluoromethyl)benzoate typically involves the esterification of 4-methyl-2-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-methyl-2-(trifluoromethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-methyl-2-(trifluoromethyl)benzoic acid.
Reduction: 4-methyl-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-methyl-2-(trifluoromethyl)benzoate is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the final products.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl substitution on the biological activity of various molecules. It serves as a model compound for understanding the interactions of trifluoromethyl groups with biological targets.
Medicine: this compound is explored for its potential use in drug development. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable building block for various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-(trifluoromethyl)benzoate involves its interaction with molecular targets through its trifluoromethyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in their activity. The compound can also undergo metabolic transformations, resulting in active metabolites that exert their effects on specific pathways.
Comparison with Similar Compounds
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 2-methyl-4-(trifluoromethyl)benzoate
- Methyl 2-(trifluoromethyl)benzoate
Comparison: Methyl 4-methyl-2-(trifluoromethyl)benzoate is unique due to the presence of both a methyl and a trifluoromethyl group on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. The position of the trifluoromethyl group also influences the reactivity and biological activity of the compound, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
methyl 4-methyl-2-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-4-7(9(14)15-2)8(5-6)10(11,12)13/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUZPADBPGXYOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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